![molecular formula C11H22O3 B14285184 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol CAS No. 141418-51-1](/img/structure/B14285184.png)
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is an organic compound with a complex structure that includes both ether and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol typically involves the reaction of but-1-en-1-ol with 3-butoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or chromatography techniques.
化学反応の分析
Types of Reactions: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of but-1-en-1-one or but-1-en-1-al.
Reduction: Formation of but-1-en-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol exerts its effects involves interactions with various molecular targets. The ether and alcohol groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic attack and electrophilic addition, depending on the specific reaction conditions.
類似化合物との比較
- 1-[(But-1-en-1-yl)oxy]-2-butoxyethane
- 1-[(But-1-en-1-yl)oxy]-4-butoxybutane
Comparison: 1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which provide distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability and versatility in chemical reactions.
特性
CAS番号 |
141418-51-1 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
1-but-1-enoxy-3-butoxypropan-2-ol |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h5,7,11-12H,3-4,6,8-10H2,1-2H3 |
InChIキー |
VIWMDJZLHUTBGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(COC=CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

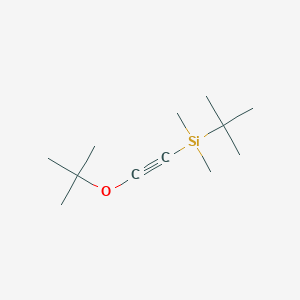
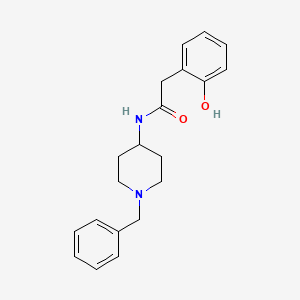
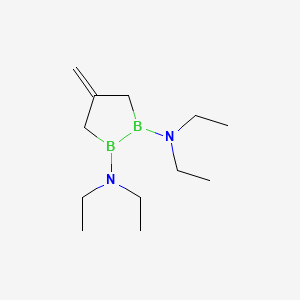
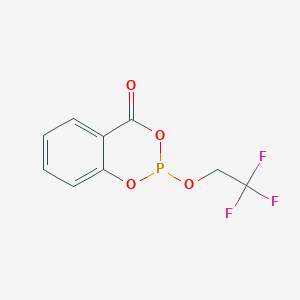
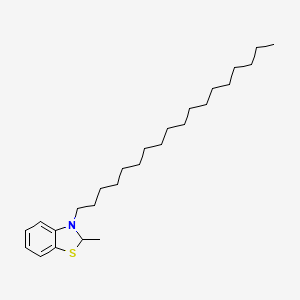
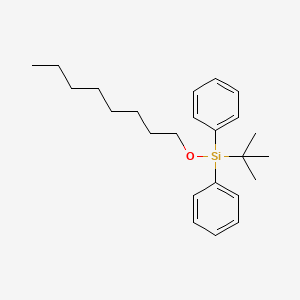

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
